molecular formula C12H10N6O2 B2547470 2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 863018-61-5

2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide

Cat. No.: B2547470
CAS No.: 863018-61-5
M. Wt: 270.252
InChI Key: VLZQGRUXFKVMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique bicyclic structure, which consists of a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with ethyl chloroacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines .

Scientific Research Applications

2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Oxo-3-phenyl-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)acetamide
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrimido[4,5-d]pyrimidine analogs

Uniqueness

2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide is unique due to its specific triazolopyrimidine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c13-9(19)6-17-7-14-11-10(12(17)20)15-16-18(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZQGRUXFKVMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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